An In-Depth Technical Guide to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol: Core Properties, Synthesis, and Application
An In-Depth Technical Guide to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol: Core Properties, Synthesis, and Application
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol, a versatile bifunctional building block in modern medicinal chemistry. The document details its structural attributes, predicted physicochemical parameters, and a logical, field-proven synthetic pathway, including a detailed experimental protocol. Furthermore, it outlines standard methodologies for analytical characterization and discusses the compound's strategic importance as a scaffold for developing novel therapeutics. This guide is intended to serve as a foundational resource for researchers leveraging this molecule in drug discovery and development programs.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its saturated, heterocyclic structure provides a three-dimensional framework that can effectively orient functional groups to interact with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties. The compound 1-(4-(Aminomethyl)phenyl)piperidin-4-ol (CAS No. 871013-57-9) is a particularly valuable derivative within this class.[3] It incorporates three key points of chemical diversity:
-
A secondary alcohol on the piperidine ring, which can act as a hydrogen bond donor or acceptor.
-
A tertiary amine within the piperidine ring, which is basic and can be protonated at physiological pH.
-
A primary benzylic amine, providing another basic center and a reactive handle for further chemical modification.
This trifunctional nature makes it an ideal intermediate for constructing compound libraries and serves as a foundational building block for more complex molecules in drug discovery pipelines.[4][5]
Physicochemical and Structural Properties
The utility of a chemical scaffold is fundamentally governed by its physicochemical properties. These parameters influence solubility, permeability, and metabolic stability, which are critical for drug development.
Core Data Summary
The key identifying and computed properties of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol are summarized below.
| Property | Value | Source |
| CAS Number | 871013-57-9 | [3][6] |
| Molecular Formula | C₁₂H₁₈N₂O | [3] |
| Molecular Weight | 206.28 g/mol | [3][6] |
| LogP (Predicted) | 1.87 | [6] |
| Polar Surface Area (PSA) | 49.49 Ų | [6] |
Structural Analysis and Basicity
The structure of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol contains two basic nitrogen centers: the endocyclic piperidine nitrogen and the exocyclic primary amine of the aminomethyl group.
-
Piperidine Nitrogen: As a secondary alkyl amine incorporated into a ring, its basicity is typical for such structures. Its protonation state is crucial for aqueous solubility and interaction with biological targets.
-
Primary Aminomethyl Nitrogen: This benzylic amine is also basic. Its location on the phenyl ring provides a key vector for derivatization away from the core piperidine scaffold.
The presence of two basic centers allows for the formation of mono- or di-hydrochloride salts, which are often used to improve the compound's solubility and handling characteristics.[3]
Synthesis and Purification Strategy
The synthesis of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol can be efficiently achieved through a reductive pathway starting from a commercially available cyanophenyl precursor. This approach is logical and robust, relying on well-established chemical transformations.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies the key bond formations. The primary amine can be formed from the reduction of a nitrile. The phenyl-piperidine bond is typically formed via nucleophilic aromatic substitution (SNAᵣ).
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
The forward synthesis involves two primary steps: the coupling of 4-piperidinol with 4-fluorobenzonitrile, followed by the reduction of the nitrile group.
Caption: Proposed two-step synthetic workflow.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating process where the successful isolation of the intermediate validates the first step before proceeding.
PART A: Synthesis of 1-(4-Cyanophenyl)piperidin-4-ol (Intermediate)
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidinol (1.0 eq), 4-fluorobenzonitrile (1.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 120-130 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 4-piperidinol is complete (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure intermediate.
PART B: Synthesis of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol (Final Product)
-
Reagent Setup: In a separate, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Intermediate: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add a solution of 1-(4-cyanophenyl)piperidin-4-ol (1.0 eq), dissolved in anhydrous THF, to the suspension. Causality Note: Slow, cooled addition is critical to manage the highly exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Stir until the reaction is complete as monitored by TLC or HPLC (typically 4-8 hours).
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness Note: This specific quenching procedure is designed to precipitate aluminum salts into a filterable solid, simplifying purification.
-
Final Isolation: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or chromatography if necessary.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound.
Caption: Standard workflow for analytical characterization.
Protocol: Purity Determination by HPLC
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: Diode Array Detector (DAD) at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Expected Spectroscopic Data
-
Mass Spectrometry (ESI+): The primary expected ion would be the protonated molecule [M+H]⁺ at m/z ≈ 207.15.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons on the disubstituted benzene ring (two doublets), a singlet for the benzylic CH₂ protons, multiplets for the piperidine ring protons, and broad singlets for the -OH and -NH₂ protons.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include 4 distinct aromatic carbons, the benzylic CH₂ carbon, and 3 distinct aliphatic carbons for the piperidine ring.
Applications in Medicinal Chemistry
The true value of 1-(4-(aminomethyl)phenyl)piperidin-4-ol lies in its utility as a versatile scaffold. Each functional group offers a handle for modification to explore structure-activity relationships (SAR).
Caption: Derivatization potential of the core scaffold.
This scaffold is particularly useful for synthesizing libraries of compounds to target a range of biological systems. For instance, derivatives of similar piperidine structures have shown promise as Farnesoid X receptor (FXR) partial agonists for treating metabolic disorders and have been incorporated into various anticancer agents.[1][2][7] The aminomethylphenyl group can act as a linker to position pharmacophoric elements for optimal binding with a target protein.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(4-(Aminomethyl)phenyl)piperidin-4-ol must be consulted, general precautions for piperidine derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Piperidine derivatives can be harmful if swallowed or absorbed through the skin and may cause skin and eye irritation.[9]
Conclusion
1-(4-(Aminomethyl)phenyl)piperidin-4-ol is a high-value synthetic intermediate with significant potential in drug discovery. Its trifunctional nature provides multiple avenues for chemical elaboration, making it an excellent scaffold for building diverse compound libraries. The robust and scalable synthetic route, combined with straightforward analytical characterization, ensures its accessibility for research and development. This guide provides the foundational knowledge for scientists to effectively synthesize, characterize, and strategically deploy this versatile molecule in their quest for novel therapeutic agents.
References
-
LookChem. 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL. [Link]
-
PubChem. 1-Phenylpiperidin-4-ol. [Link]
-
PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]
-
PubMed. Piperidin-4-one: the potential pharmacophore. [Link]
-
Frontiers in Pharmacology. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
-
NIST WebBook. 4-Piperidinol, 1-(phenylmethyl)-. [Link]
-
Wikipedia. 4-Piperidone. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
Policija.si. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. [Link]
-
PubMed. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
Sources
- 1. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 871013-57-9 CAS MSDS (1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Buy {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol | 861210-09-5 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL|lookchem [lookchem.com]
- 7. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
